Dipotassium fluorophosphate
CAS No.: 14306-73-1
Cat. No.: VC20934573
Molecular Formula: FK2O3P
Molecular Weight: 176.167 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14306-73-1 |
|---|---|
| Molecular Formula | FK2O3P |
| Molecular Weight | 176.167 g/mol |
| IUPAC Name | dipotassium;fluoro-dioxido-oxo-λ5-phosphane |
| Standard InChI | InChI=1S/FH2O3P.2K/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
| Standard InChI Key | FXNRKXSSLJKNGH-UHFFFAOYSA-L |
| SMILES | [O-]P(=O)([O-])F.[K+].[K+] |
| Canonical SMILES | [O-]P(=O)([O-])F.[K+].[K+] |
Introduction
Chemical Identity and Nomenclature
Dipotassium fluorophosphate, also known as phosphorofluoridic acid dipotassium salt, is an inorganic salt with CAS number 14104-28-0. The compound features several synonyms in scientific literature, including potassium phosphorofluoridate (K₂PO₃F) and potassium fluorophosphate. This substance belongs to the broader category of organophosphorus compounds, specifically characterized by its phosphorus-fluorine bond which contributes significantly to its chemical reactivity and biological properties . The molecular formula is represented as FH₂O₃P·2K, identifying it as a potassium salt of phosphorofluoridic acid . This accurate identification is crucial for distinguishing it from related compounds such as dipotassium hydrogen phosphate (K₂HPO₄) and disodium monofluorophosphate, which possess different chemical properties and applications.
Structural Characteristics
Dipotassium fluorophosphate features a complex molecular structure characterized by a phosphate group bonded to fluoride ions. The central phosphorus atom forms bonds with one fluorine atom and three oxygen atoms, creating a tetrahedral geometry that determines many of its chemical properties . Two potassium ions balance the negative charge on the phosphorofluoridate anion, contributing to the compound's ionic character. This structural arrangement enables specific interactions with various biological and chemical systems, particularly with enzymes containing active serine residues. The phosphorus-fluorine bond is especially notable as it contributes to the compound's stability and reactivity patterns in both aqueous and non-aqueous environments.
Physical Properties
As a physical substance, dipotassium fluorophosphate typically appears as a white crystalline solid with distinctive solubility characteristics . The compound demonstrates high solubility in water, making it suitable for various aqueous applications in research and industry. This solubility profile differs significantly from calcium fluoride (fluorspar), which exhibits extremely limited solubility in most solvents. Additionally, dipotassium fluorophosphate shows solubility in various polar solvents, expanding its utility in different experimental and industrial settings . The compound's physical state and solubility characteristics facilitate its handling in laboratory environments and enhance its applicability in various chemical processes.
Synthesis and Production Methods
Dipotassium fluorophosphate is primarily synthesized through the reaction of potassium fluoride with phosphoric acid, a process that yields this compound alongside water as a byproduct. This synthesis pathway represents a direct approach to producing the compound under controlled laboratory conditions. The reaction typically requires precise control of temperature and reactant ratios to optimize yield and purity of the final product. While the general synthetic pathway is well-established, variations in reaction conditions can significantly influence the purity and crystalline structure of the resulting dipotassium fluorophosphate.
The reaction can be represented as follows:
2KF + H₃PO₄ → K₂PO₃F + H₂O
This synthetic route utilizes relatively common and accessible reagents, making the production of dipotassium fluorophosphate feasible in both research and industrial settings. Alternative synthesis methods may involve different phosphorus-containing precursors, but the reaction with potassium fluoride remains the most common approach due to its efficiency and relative simplicity. The development of more efficient and environmentally friendly synthesis methods remains an active area of research, particularly given the compound's growing applications in various fields.
Chemical Reactivity and Mechanisms
General Reactivity Patterns
Dipotassium fluorophosphate participates in several significant chemical reactions that define its utility in various applications. Its reactivity is largely influenced by the phosphorus-fluorine bond, which can undergo substitution reactions under appropriate conditions. The compound can function as both a nucleophile and an electrophile depending on the reaction environment, demonstrating remarkable versatility in organic and inorganic synthesis. Hydrolysis represents one of the most common reactions, particularly in aqueous environments where the phosphorus-fluorine bond can be cleaved to yield phosphate and fluoride ions. This hydrolytic susceptibility influences both its stability in storage and its behavior in biological systems.
pH-Dependent Behavior
Reactions involving dipotassium fluorophosphate typically require specific acidic or basic conditions for optimal outcomes. The pH level significantly influences both reaction kinetics and thermodynamics, with hydrolysis reactions generally being more favorable under acidic conditions. This pH-dependency creates opportunities for controlled reactivity in various applications but also necessitates careful consideration of reaction conditions when utilizing this compound. In neutral to basic conditions, different reaction pathways may predominate, leading to alternative products and potentially affecting the efficiency of processes involving dipotassium fluorophosphate.
Biological Mechanism of Action
The mechanism of action of dipotassium fluorophosphate in biological systems primarily involves its interaction with various proteins, particularly enzymes. It is known to inhibit certain enzymes by forming stable complexes with active sites, thereby affecting their normal function. Of particular significance is its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in both vertebrates and invertebrates . This inhibitory action occurs through the formation of a covalent bond with the serine residue in the enzyme's active site, effectively preventing the enzyme from performing its normal catalytic function. This mechanism underlies both its potential applications in biochemical research and its neurotoxic properties that must be carefully managed in handling.
In biochemical systems, dipotassium fluorophosphate may also interact with nucleic acids and other cellular components, potentially influencing metabolic pathways and cellular functions beyond enzymatic inhibition. Its role as a fluorinating agent positions it as a potentially valuable tool in pharmaceutical chemistry, particularly in the synthesis of fluorine-containing bioactive compounds. These diverse biological interactions highlight the compound's significance in research settings while also underscoring the importance of proper safety measures when working with this substance.
Applications in Research and Industry
Biochemical Research Applications
Dipotassium fluorophosphate has established significant utility in biochemical research, primarily due to its enzyme inhibitory properties . Researchers utilize the compound to study enzyme kinetics and mechanisms, particularly those involving serine hydrolases and transferases. By selectively inhibiting specific enzymes, scientists can elucidate metabolic pathways and better understand the role of these enzymes in normal and pathological processes. The compound's ability to form stable complexes with enzymes makes it particularly valuable for structural studies using techniques such as X-ray crystallography, providing insights into protein structure and function relationships.
As an enzyme inhibitor, dipotassium fluorophosphate serves as a valuable tool in pharmaceutical research, potentially contributing to the development of new therapeutic approaches targeting specific enzymatic pathways. Its interactions with various biological molecules provide opportunities for studying complex biochemical processes under controlled conditions. Additionally, the compound's role as a fluorinating agent positions it as a candidate for applications in pharmaceutical chemistry, particularly in the synthesis of fluorine-containing bioactive compounds.
Industrial Applications
| Safety Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protection | Use gloves, eye protection, and respiratory protection | Prevents direct contact and inhalation exposure |
| Storage | Keep in sealed containers in cool, dry locations | Maintains stability and prevents accidental exposure |
| Handling | Work in well-ventilated areas; avoid dust formation | Minimizes inhalation risks |
| Disposal | Follow hazardous waste regulations | Prevents environmental contamination |
| Emergency Response | Develop specific protocols for spills or exposures | Ensures prompt and appropriate response to incidents |
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